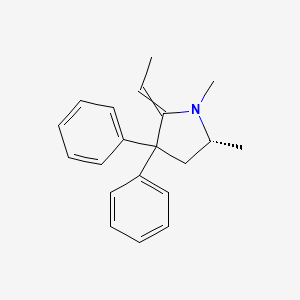
(5R)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine undergoes various chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline .
Scientific Research Applications
This compound is extensively used in forensic toxicology to monitor methadone compliance in patients undergoing detoxification . It is also used as a standard in the quantitative determination of methadone and its metabolites in biological samples using techniques like liquid chromatography coupled with mass spectrometry . Additionally, it has applications in veterinary forensics and toxicology .
Mechanism of Action
[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine exerts its effects by interacting with the μ-opioid receptor, similar to methadone . This interaction leads to the modulation of neurotransmitter release, resulting in analgesic and sedative effects . The compound’s metabolic pathway involves its conversion from methadone through enzymatic processes in the liver .
Comparison with Similar Compounds
Similar compounds to [R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine include other methadone metabolites such as 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline . What sets [R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine apart is its stability and detectability in biological samples, making it a reliable marker for methadone use .
Properties
Molecular Formula |
C20H23N |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
(5R)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine |
InChI |
InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/t16-/m1/s1 |
InChI Key |
AJRJPORIQGYFMT-MRXNPFEDSA-N |
Isomeric SMILES |
CC=C1C(C[C@H](N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















